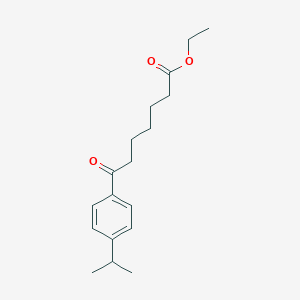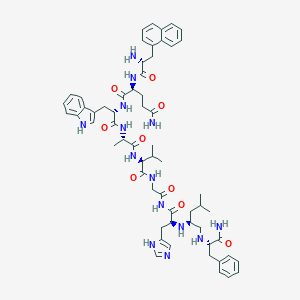
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-, also known as BN(6-14), is a peptide fragment that is derived from the larger peptide hormone bombesin. Bombesin and its derivatives have been studied extensively due to their potential therapeutic applications in various diseases, including cancer. BN(6-14) has been found to possess unique properties that make it a promising candidate for further research.
Wirkmechanismus
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) binds specifically to the GRPR, which is a G protein-coupled receptor (GPCR). Upon binding, the receptor is activated, leading to the activation of downstream signaling pathways. This results in a variety of cellular responses, including cell proliferation, migration, and survival.
Biochemische Und Physiologische Effekte
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) has been found to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of various hormones, including gastrin and insulin. It has also been found to have a role in the regulation of food intake and body weight.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) in lab experiments is its specificity for the GRPR. This allows for targeted imaging and therapy of cancer cells. However, one limitation is the potential for off-target effects, as the GRPR is also expressed in normal tissues.
Zukünftige Richtungen
There are several future directions for research on Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14). One area of interest is the development of novel imaging and therapeutic agents based on Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) for cancer diagnosis and treatment. Another area of research is the elucidation of the downstream signaling pathways activated by Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) binding to the GRPR. This could lead to the development of new therapies for cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) in clinical trials.
Synthesemethoden
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids onto a solid support, which is then cleaved to release the peptide. The peptide is then purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) has been studied extensively for its potential applications in cancer diagnosis and treatment. It has been found to bind specifically to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various types of cancer cells. This makes Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) a promising candidate for targeted imaging and therapy of cancer.
Eigenschaften
CAS-Nummer |
123770-00-3 |
|---|---|
Produktname |
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)- |
Molekularformel |
C60H78N14O9 |
Molekulargewicht |
1139.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C60H78N14O9/c1-34(2)24-42(31-66-48(54(63)77)25-37-14-7-6-8-15-37)70-50(28-41-30-64-33-68-41)59(82)73-52(76)32-67-60(83)53(35(3)4)74-55(78)36(5)69-58(81)49(27-40-29-65-46-21-12-11-20-44(40)46)72-57(80)47(22-23-51(62)75)71-56(79)45(61)26-39-18-13-17-38-16-9-10-19-43(38)39/h6-21,29-30,33-36,42,45,47-50,53,65-66,70H,22-28,31-32,61H2,1-5H3,(H2,62,75)(H2,63,77)(H,64,68)(H,67,83)(H,69,81)(H,71,79)(H,72,80)(H,74,78)(H,73,76,82)/t36-,42-,45+,47-,48-,49-,50-,53-/m0/s1 |
InChI-Schlüssel |
UQMMTOPLVRUYME-ZRFABLFRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CN[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=CC6=CC=CC=C65)N |
SMILES |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N |
Kanonische SMILES |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N |
Andere CAS-Nummern |
123770-00-3 |
Synonyme |
6-Nal-13,14-Psi-14-Phe-bombesin (6-14) 6-NPPBN bombesin (6-14), Nal(6)-Psi(13,14)-Phe(14)- bombesin (6-14), naphthylalanyl(6)-Psi(13,14)-phenylalanine(14)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



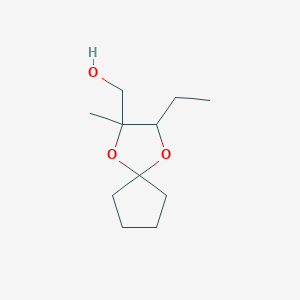
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
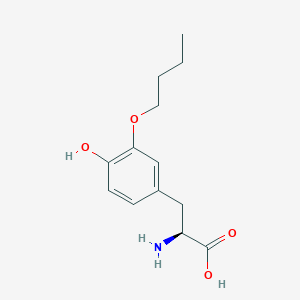

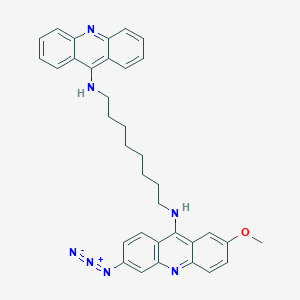
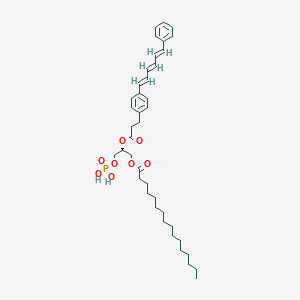
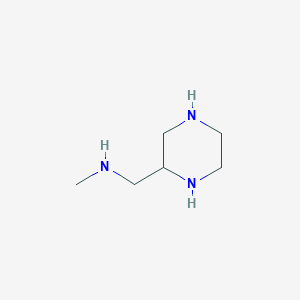
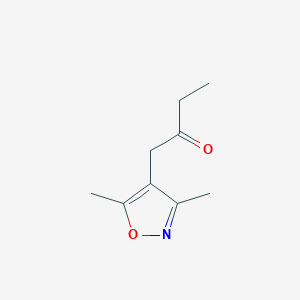
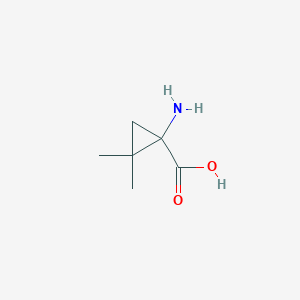
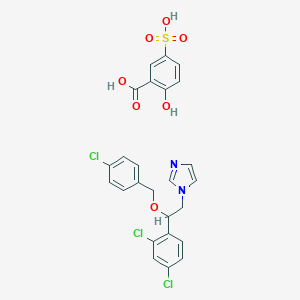
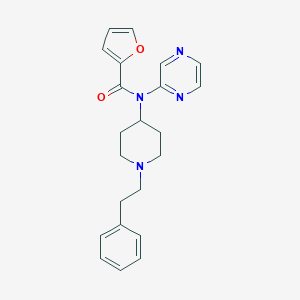
![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)
